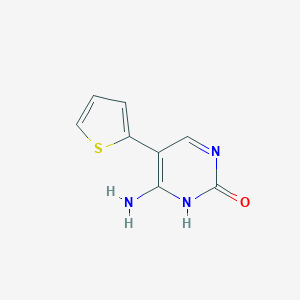![molecular formula C12H10Br2S3 B428777 3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene is a complex organic compound characterized by its unique structure, which includes multiple bromine and methyl groups attached to a dithieno-thiepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dibromo-2,8-dimethyl-4,6-dihydrodithieno[2,3-c:3,2-e]thiepine typically involves the bromination of precursor compounds. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and debrominated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,9-dibromo-2,8-dimethyl-4,6-dihydrodithieno[2,3-c:3,2-e]thiepine involves its interaction with various molecular targets, depending on the specific application. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transfer processes. The bromine atoms play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,9-Dibromo-2,8-dimethyl-4,6-dihydrothieno[2,3-c:3,2-e]thiepine
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-G]quinoxaline
Uniqueness
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene is unique due to its specific arrangement of bromine and methyl groups, which impart distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and advanced materials .
Propriétés
Formule moléculaire |
C12H10Br2S3 |
|---|---|
Poids moléculaire |
410.2g/mol |
Nom IUPAC |
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene |
InChI |
InChI=1S/C12H10Br2S3/c1-5-11(13)9-7(16-5)3-15-4-8-10(9)12(14)6(2)17-8/h3-4H2,1-2H3 |
Clé InChI |
LMGUNJMDGSQNII-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)CSCC3=C2C(=C(S3)C)Br)Br |
SMILES canonique |
CC1=C(C2=C(S1)CSCC3=C2C(=C(S3)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)


![3-bromo-4-[(E)-2-(4-bromothiophen-3-yl)ethenyl]thiophene](/img/structure/B428702.png)

![3-Iodo-2-[2-(4-iodo-3-thienyl)vinyl]thiophene](/img/structure/B428704.png)


![3-Bromo-4-[2-(3-thienyl)vinyl]thiophene](/img/structure/B428710.png)


![3,3'-Bis[4-bromo-2-methylthiophene]](/img/structure/B428716.png)
![3,3'-Bis[4-iodo-2-methylthiophene]](/img/structure/B428717.png)

